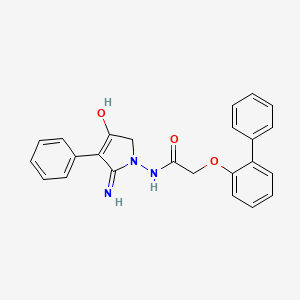

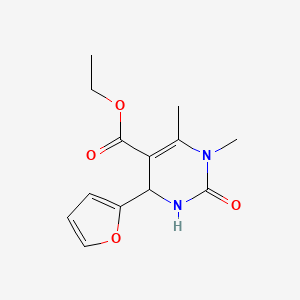

![molecular formula C15H15ClN4 B6077027 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents attached to the pyrimidine ring. The structure of the compound can be analyzed using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substituents present on the pyrimidine ring. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .科学的研究の応用

Anti-Inflammatory Effects

Pyrimidines, including our compound of interest, have been investigated for their anti-inflammatory properties . Researchers have found that certain pyrimidines inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. These effects make them potential candidates for managing inflammatory conditions.

Anticancer Activity

In a study, novel pyrimidine derivatives containing a 4-chlorophenyl substitution on the 6th position of the pyrimidine nucleus demonstrated significant cytotoxicity . This suggests that our compound might have antitumor potential. Further investigations are warranted to explore its efficacy against specific cancer types.

CDK6 Inhibition

Certain pyrimidine analogs have been explored as cyclin-dependent kinase 6 (CDK6) inhibitors . CDK6 plays a crucial role in cell cycle regulation, and inhibiting it can be therapeutically relevant for cancer treatment. Our compound could be evaluated in this context.

Antiparasitic Activity

A study involving hydrazine-coupled pyrazole derivatives found that one compound exhibited potent in vitro antipromastigote activity . This compound could be further investigated for its efficacy against parasitic diseases.

Synthetic Protocols and Structure-Activity Relationships (SARs)

Researchers have explored various synthetic methods for pyrimidine synthesis . Additionally, understanding the SARs of different pyrimidines can guide the design of novel analogs with enhanced properties. Our compound’s SARs should be investigated to optimize its activity.

Therapeutic Potential

A review highlights various pyridopyrimidine derivatives with therapeutic interest . While our compound is not directly mentioned, it falls within this class. Investigating its potential therapeutic applications could yield valuable insights.

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

It can be inferred that, like other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its target protein (such as cdk2) and inhibit its activity . This interaction could lead to changes in the protein’s function, potentially affecting cell cycle progression .

Biochemical Pathways

If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s bioavailability.

Result of Action

If it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it could potentially inhibit cell cycle progression and induce cell death in certain cell types .

Safety and Hazards

将来の方向性

The study of pyrimidine derivatives is a rapidly growing area of organic synthesis, with potential applications in various fields, including medicinal chemistry . Future research directions may include the design and synthesis of new pyrimidine derivatives with enhanced biological activities and improved safety profiles.

特性

IUPAC Name |

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4/c1-9-8-13(17-3)20-15(18-9)10(2)14(19-20)11-4-6-12(16)7-5-11/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJNRULWXSRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)

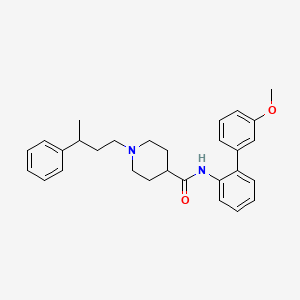

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)

![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

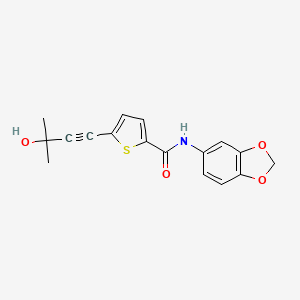

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)

![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)

![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)